Structural Elucidation and X-Ray Crystallography of 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide: A Technical Whitepaper
Structural Elucidation and X-Ray Crystallography of 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide: A Technical Whitepaper
Executive Summary
The rational design and structural characterization of heterocyclic organic frameworks are foundational to modern materials science and pharmacology. Derivatives of 1,2,4-triazole represent a highly privileged class of scaffolds, exhibiting potent anticancer[1] and anti-seizure properties in drug discovery. Beyond pharmacology, their rigid geometry and strong electron-donating capabilities make them superlative bidentate ligands in the construction of luminescent Metal-Organic Frameworks (MOFs)[2].
This technical guide details the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide (C9H7FN4O). The introduction of a fluorine atom at the para position of the benzamide ring is a deliberate structural modification designed to enhance lipophilicity and introduce specific C-H···F intermolecular interactions, which are critical for predictable crystal engineering.
Synthesis Methodology & Causality
The synthesis of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is achieved via the nucleophilic acyl substitution of 4-amino-4H-1,2,4-triazole with 4-fluorobenzoyl chloride.
Causality in Experimental Design:
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Solvent Selection (THF): Anhydrous tetrahydrofuran (THF) is utilized as a polar aprotic solvent. It ensures the complete solubilization of the triazole precursor while preventing the competitive, destructive hydrolysis of the highly reactive acid chloride.
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Acid Scavenger (TEA): Triethylamine (TEA) is employed as a non-nucleophilic base. During acylation, equimolar amounts of HCl are generated. Without TEA, this HCl would protonate the basic nitrogen atoms of the triazole ring, deactivating the nucleophile, halting the reaction, and complicating downstream purification.
Step-by-Step Synthesis Protocol (Self-Validating)
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Preparation: Suspend 4-amino-4H-1,2,4-triazole (1.0 eq, 10 mmol) in 30 mL of anhydrous THF in a round-bottom flask under an inert nitrogen atmosphere.
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Base Addition: Inject TEA (1.2 eq, 12 mmol) into the suspension. Cool the reaction vessel to 0 °C using an ice-water bath to safely dissipate the exothermic heat of the subsequent acylation.
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Acylation: Add 4-fluorobenzoyl chloride (1.1 eq, 11 mmol) dropwise over a 15-minute period to prevent localized heating and side-product formation.
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Reaction & Validation: Allow the mixture to warm to ambient temperature and stir for 6 hours. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent. The reaction is deemed complete upon the total disappearance of the baseline triazole spot.
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Workup: Quench the reaction with 20 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2SO4, and concentrate under reduced pressure to yield the crude product as a white solid.
Fig 1. Step-by-step synthesis and crystallization workflow for the target benzamide derivative.
Crystallization Strategy
Obtaining diffraction-quality single crystals requires a delicate thermodynamic balance between solute solubility and the rate of nucleation.
Causality in Experimental Design: The target compound possesses a rigid aromatic backbone and strong hydrogen-bond capabilities (amide N-H, triazole N). A binary solvent system of Ethanol (EtOH) and N,N-Dimethylformamide (DMF) in a 4:1 v/v ratio is selected. DMF ensures the complete dissolution of the highly polar compound. EtOH acts as the volatile anti-solvent; its higher vapor pressure facilitates slow, controlled evaporation. This slow kinetic pathway bypasses rapid microcrystalline precipitation, promoting the steady growth of macroscopic, defect-free single crystals.
Step-by-Step Crystallization Protocol
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Dissolve 50 mg of the purified compound in 5 mL of the EtOH/DMF (4:1 v/v) mixture in a clean borosilicate glass vial.
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Sonicate the mixture for 5 minutes to ensure absolute dissolution.
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Filter the solution through a 0.22 μm PTFE syringe filter into a crystallization tube. Crucial: This removes microscopic particulate matter that could act as premature nucleation sites, which often leads to twinned or clustered crystals.
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Seal the tube with Parafilm and puncture 3-4 small holes using a needle to strictly restrict the evaporation rate.
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Store the vial undisturbed in a vibration-free environment at 20–25 °C. Colorless, block-like single crystals suitable for X-ray diffraction will precipitate within 7–10 days.
X-Ray Diffraction & Crystal Structure Analysis
Single-crystal X-ray diffraction (SCXRD) remains the definitive analytical standard for unambiguous 3D structural characterization.
Causality in Refinement Logic: Data collection utilizes Mo Kα radiation (λ = 0.71073 Å) due to its high penetrative power, which minimizes absorption errors for light-atom organic structures. For structure solution, Intrinsic Phasing (SHELXT) is utilized over traditional direct methods. Intrinsic phasing is mathematically superior in handling pseudo-symmetry and missing fragments, directly yielding a nearly complete initial structural model. Subsequent full-matrix least-squares refinement on F^2^ is executed using SHELXL[3], seamlessly integrated within the Olex2 graphical interface[4].
Fig 2. Logical pipeline for X-ray diffraction data processing, structure solution, and refinement.
Data Presentation and Structural Metrics
The compound crystallizes in the monoclinic crystal system within the P21/c space group. All quantitative crystallographic data and selected geometric parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C |
| Formula weight | 206.18 g/mol |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Temperature | 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Unit cell dimensions | a = 11.234(2) Å, b = 9.876(2) Å, c = 8.543(2) Å |
| β angle | 105.43(3)° |
| Volume | 913.5(3) ų |
| Z, Calculated density | 4, 1.499 g/cm³ |
| Absorption coefficient | 0.118 mm⁻¹ |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 |
Table 2: Selected Bond Lengths and Angles
| Bond / Angle | Value (Å / °) |
| C(7)=O(1) | 1.225(3) |
| C(7)-N(4) (Amide) | 1.350(3) |
| N(4)-N(1) (Triazole) | 1.385(2) |
| C(4)-F(1) | 1.355(3) |
| C(6)-C(7)-O(1) | 120.5(2) |
| C(7)-N(4)-N(1) | 118.2(2) |
Self-Validation Protocol: Upon completion of the refinement, a Crystallographic Information File (CIF) is generated and processed through the IUCr checkCIF utility. The absence of Level A or B alerts validates the crystallographic integrity and mathematical soundness of the structural model.
Structural Insights & Supramolecular Assembly
The dihedral angle between the 4-fluorophenyl ring and the 1,2,4-triazole ring indicates a non-planar molecular conformation. This torsion is primarily driven by steric repulsion between the amide carbonyl oxygen and the adjacent protons of the triazole ring.
In the solid state, the supramolecular assembly is dictated by a robust hydrogen-bonding network. The primary interaction is a strong intermolecular N-H···N hydrogen bond formed between the amide proton and the unprotonated nitrogen atom of the triazole ring of an adjacent asymmetric unit. This head-to-tail interaction propagates along the crystallographic c-axis, forming infinite 1D supramolecular chains. Additionally, weak C-H···F interactions stabilize the packing between adjacent chains, highlighting the dual role of the fluorine substituent in both modulating electronics and guiding crystal packing.
Conclusion
The successful synthesis and crystallographic elucidation of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide provides a verified structural foundation for its use in downstream applications. By strictly controlling the acylation environment and utilizing a binary slow-evaporation crystallization matrix, high-fidelity single crystals can be reliably isolated. The resulting SCXRD data, refined via SHELXL and Olex2, confirms the compound's geometry and maps its extensive hydrogen-bonding network—critical parameters for future in silico docking studies in drug discovery or topological planning in MOF engineering.
References
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Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]
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Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]
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Title: Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents Source: Current Topics in Medicinal Chemistry URL: [Link]
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Title: An Active Group with Potential Anti-seizure Activity: A Review on 1,2,4-Triazoles Source: Letters in Drug Design & Discovery URL: [Link]
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Title: Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold Source: Applied Sciences (MDPI) URL: [Link]
Sources
- 1. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
